Product packaging for Disufenton(Cat. No.:CAS No. 168021-77-0)

Disufenton

Cat. No.: B1238718
CAS No.: 168021-77-0
M. Wt: 337.4 g/mol
InChI Key: OVTCHWSLKGENKP-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disufenton is a research-grade chemical compound provided for laboratory and research applications only. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for any diagnostic, therapeutic, or personal uses . Researchers can utilize this compound in various non-clinical investigations, including basic research and pharmaceutical studies. As an organosulfur compound, it may be of interest in studies exploring mechanisms related to reactive oxygen species (ROS) and cellular oxidative stress, areas where disulfide compounds have shown research relevance . Our product is guaranteed to meet high purity and quality standards, ensuring consistency and reliability for your critical research outcomes. Researchers assume full responsibility for adhering to all applicable protocols and safety regulations in their jurisdiction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO7S2 B1238718 Disufenton CAS No. 168021-77-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168021-77-0

Molecular Formula

C11H15NO7S2

Molecular Weight

337.4 g/mol

IUPAC Name

N-tert-butyl-1-(2,4-disulfophenyl)methanimine oxide

InChI

InChI=1S/C11H15NO7S2/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19)/b12-7-

InChI Key

OVTCHWSLKGENKP-GHXNOFRVSA-N

SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)[O-]

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)/[O-]

Canonical SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Disufenton

Established Synthetic Routes for Disufenton

A primary established synthetic route for this compound sodium involves the condensation reaction between N-tert-butylhydroxylamine or its salts (such as acetate (B1210297) or hydrochloride) and disodium (B8443419) benzaldehyde-2,4-disulfonate. drugfuture.com This reaction can be carried out directly in refluxing methanol, or in mixtures of methanol/water or isopropanol/methanol/water. drugfuture.com The condensation can also be facilitated by using sodium methoxide (B1231860) in refluxing solvent mixtures. drugfuture.com

N-tert-butylhydroxylamine, a key precursor, can be prepared through several methods. One method involves the reduction of 2-methyl-2-nitropropane (B1294617) using reducing agents such as zinc in acetic acid/ethanol or aluminum foil with mercuric chloride in ethanol/ether/water. drugfuture.com Another approach involves the condensation of benzaldehyde (B42025) with tert-butylamine (B42293) to form an imine, followed by oxidation with meta-chloroperbenzoic acid (MCPBA) to yield a phenyloxaziridine derivative. drugfuture.comresearch-solution.com Opening the oxaziridine (B8769555) ring with sulfuric acid/acetic acid in ethanol/water furnishes N-tert-butylhydroxylamine. drugfuture.com Alternatively, heating the phenyloxaziridine derivative can produce N-tert-butylphenylnitrone, which is then treated with sulfuric acid/acetic acid in toluene. drugfuture.com

Disodium benzaldehyde-2,4-disulfonate is another crucial starting material. One method for its preparation involves heating 2,4-dichlorobenzaldehyde (B42875) with sodium sulfite (B76179) in water at elevated temperatures, followed by oxidation with sodium hypochlorite. drugfuture.com

The synthesis of this compound sodium can be summarized as the condensation of N-tert-butylhydroxylamine (or a salt) with disodium benzaldehyde-2,4-disulfonate. drugfuture.com

Innovations in this compound Synthesis: Modern Approaches

While specific details on cutting-edge, highly specialized modern approaches like asymmetric synthesis solely for this compound are not extensively detailed in the provided search results, general principles and related research offer insights into potential directions for innovation.

Asymmetric Synthesis Strategies for this compound

Asymmetric synthesis aims to produce chiral compounds with a specific stereochemistry. This compound itself is achiral due to the symmetry of the molecule around the nitrone carbon. ncats.io However, the broader field of asymmetric synthesis is relevant to the preparation of chiral molecules, including potential chiral nitrone derivatives or intermediates. Research in asymmetric synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. nih.govbldpharm.coma2bchem.com While no specific asymmetric synthesis route for this compound was found, advancements in asymmetric methodologies for creating similar nitrogen-containing compounds or sulfonylated aromatics could potentially be adapted or provide inspiration for future this compound-related synthesis research if chiral analogs were targeted.

Scalable Synthesis Approaches for this compound

Scalable synthesis is crucial for producing compounds in larger quantities for research or potential commercial use. nih.govnih.gov The established synthesis involving the condensation of N-tert-butylhydroxylamine and disodium benzaldehyde-2,3-disulfonate in refluxing alcohol/water mixtures suggests a method that could potentially be scaled up. drugfuture.com The reported typical yield of 75% for this compound sodium from a specific procedure indicates a reasonably efficient process amenable to scaling. reddit.com Challenges in scaling up chemical syntheses often involve optimizing reaction conditions, heat transfer, mixing, and product isolation for larger volumes. nih.gov While specific details on industrial-scale this compound synthesis are not publicly available, the foundational chemistry appears adaptable to larger scales, provided these engineering challenges are addressed.

Structural Modifications and Analog Development of this compound

This compound is a derivative of phenyl-tert-butyl nitrone (PBN), a known spin trap. wikipedia.orgcancer.govnih.gov The development of this compound itself represents a structural modification of PBN, specifically the addition of two sulfonate groups to the phenyl ring. wikipedia.orgnih.govcancer.gov These sulfonate groups are understood to increase the water solubility of the compound. nih.gov

Research into this compound analogs would typically involve modifying different parts of the molecule to explore the impact on its chemical properties and activity. Potential areas for modification include:

The tert-butyl group: Altering the alkyl group attached to the nitrone nitrogen.

The phenyl ring substituents: Modifying the number, position, or nature of the sulfonate groups or introducing other substituents.

The nitrone moiety: Exploring variations in the nitrone functional group itself.

The goal of such modifications is often to optimize properties like solubility, stability, or interaction with specific biological targets, while retaining or enhancing desired activities such as free radical scavenging. researchgate.netnih.govejao.orgresearchgate.net

Design Principles for this compound Derivatives

Design principles for developing this compound derivatives would be guided by the understanding of how structural features influence the compound's properties. Based on the known characteristics of this compound and related nitrones:

Water Solubility: The presence of the sulfonate groups is key to this compound's water solubility. nih.gov Derivatives aimed at improving solubility might involve adding more polar groups or exploring different salt forms.

Radical Trapping Activity: The nitrone moiety is responsible for the spin-trapping activity. wikipedia.orgnih.gov Modifications to the groups around the nitrone could influence its reactivity with various radical species. nih.govresearchgate.net Research on other nitrone derivatives, such as those incorporating triazole rings, demonstrates how structural changes impact radical scavenging efficiency. researchgate.net

Targeting/Distribution: While this compound's poor blood-brain barrier permeability has been noted nih.govresearchgate.net, derivative design could explore strategies to influence its distribution within the body, potentially by altering lipophilicity or incorporating targeting moieties.

Research findings on the activity of this compound and related antioxidants can inform the design of new derivatives. For example, studies comparing the radical scavenging activity of this compound with other antioxidants like edaravone (B1671096) or various nitrone derivatives provide insights into structural features that contribute to potency. nih.govresearchgate.netnih.govacs.org

An interactive table summarizing key structural components of this compound and their potential roles in its properties could be beneficial here.

Structural ComponentDescriptionPotential Influence on Properties
Nitrone moiety (C=N+(O-))Core functional groupFree radical trapping activity
tert-butyl groupAlkyl substituent on nitrone nitrogenSteric and electronic effects near nitrone
Phenyl ringAromatic coreScaffold for substituents
Sulfonate groups (-SO₃⁻)Substituents on the phenyl ring at 1 and 3 positionsWater solubility, electronic effects on the ring
Sodium counterions (Na⁺)Associated with sulfonate groupsOverall charge and salt form, influences solubility

Synthesis of this compound Probes and Bioconjugates

This compound, also known by designations such as NXY-059 and OKN-007, is a disulfonated derivative of the nitrone spin trap α-phenyl-tert-butylnitrone (PBN) macsenlab.comuni-freiburg.dewikipedia.org. Its chemical structure features sulfonate groups, contributing to its water solubility, and a nitrone functional group uni-freiburg.dewikipedia.orgfishersci.ch. The synthesis of nitrones, including the core structure related to this compound, commonly involves condensation reactions between hydroxylamines and carbonyl compounds researchgate.net. While the synthesis of the core this compound molecule and general nitrone chemistry are established, the specific methodologies for synthesizing this compound directly conjugated to various probes or biomolecules for research purposes are not extensively detailed in the readily available literature.

Chemical derivatization and bioconjugation techniques are crucial for creating molecular tools to investigate the biological activities and targets of compounds like this compound. Probes and bioconjugates can facilitate imaging, target identification, and mechanistic studies. Given this compound's role as a spin trap and its activity in modulating processes like oxidative stress and potentially interacting with protein targets such as sulfatase 2, the development of probes could involve conjugating this compound or related nitrone structures to fluorescent tags, affinity labels (like biotin), or imaging agents nih.govfishersci.nowikidoc.org.

While direct synthetic routes for this compound conjugates are not widely reported, studies investigating the effects of this compound have utilized various probes and bioconjugates to monitor relevant biological markers. An example is the use of probes designed to detect specific protein targets or free radicals in the context of this compound treatment. For instance, research has employed probes such as anti-VEGFR-2 and anti-DMPO antibodies conjugated to biotin-BSA-Gd-DTPA for in vivo imaging studies fishersci.nowikidoc.org.

The synthesis of these types of bioconjugates, used in conjunction with this compound studies, typically involves established coupling chemistries. The biotin-BSA-Gd-DTPA conjugate itself was synthesized, and subsequently linked to antibodies (like anti-DMPO or anti-VEGFR-2) through a sulfo-NHS (N-succinimidyl-S-acetylthioacetate) – EDC (N-succinimidyl 3-(2-pyridyldithio)-propionate) linkage between albumin and the antibody fishersci.no. This method utilizes carbodiimide (B86325) chemistry (EDC) in conjunction with an NHS ester (formed from sulfo-NHS) to create stable amide bonds between reactive groups, typically amines and carboxyls, present on the biomolecules (BSA and antibodies) fishersci.nonih.gov.

The general approach for synthesizing such complex probes, which could potentially be adapted for this compound if appropriate functional handles were introduced, involves several steps:

Synthesis or acquisition of the probe components: This includes the targeting moiety (e.g., antibody, peptide), the label or reporter (e.g., fluorescent dye, biotin, chelator for imaging agents), and linkers or carrier molecules (e.g., BSA).

Activation of functional groups: Reactive groups on one or more components are activated to facilitate coupling. For example, carboxyl groups can be activated using EDC and NHS esters to react with amines fishersci.nonih.gov.

Coupling reaction: The activated component is reacted with the other component containing a complementary functional group, forming a stable covalent bond (e.g., amide bond) fishersci.nonih.gov.

Purification: The resulting conjugate is purified to remove unreacted starting materials and byproducts.

Biotinylation is a common bioconjugation strategy that could be relevant for creating this compound-based probes, allowing for high-affinity binding to streptavidin or avidin (B1170675) conjugates (e.g., fluorescent streptavidin for detection) nih.govsigmaaldrich.com. Biotin can be attached to molecules containing amines, carboxyls, or thiols using various activated forms of biotin, such as biotin-NHS ester fishersci.com.

The nitrone functional group in this compound itself offers potential for chemical modification, particularly through 1,3-dipolar cycloaddition reactions, such as click chemistry, if a suitable reaction partner (e.g., an alkyne or azide) were incorporated into a probe molecule researchgate.netmetabolomicsworkbench.org. However, specific examples of this compound being directly modified via its nitrone for bioconjugation were not prominent in the search results.

Molecular Mechanisms and Biochemical Modulations of Disufenton

Identification and Characterization of Disufenton's Primary Molecular Targets

Research indicates that this compound interacts with several molecular entities, influencing their activity and ultimately affecting cellular behavior. medkoo.commedkoo.com

Receptor Interactions and Binding Kinetics of this compound

While this compound's primary mode of action is linked to its free radical scavenging properties and enzyme modulation, its potential interactions with receptors and the associated binding kinetics are areas of ongoing investigation. Receptor-ligand binding kinetics, encompassing the association and dissociation rates of a ligand with its receptor, are crucial determinants of drug efficacy and safety. wikipedia.orgnih.govnih.govbmglabtech.comuniversiteitleiden.nl Although specific detailed data on this compound's receptor binding kinetics is limited in the provided search results, the broader understanding of receptor-ligand interactions highlights the importance of these parameters in defining the duration and intensity of a compound's biological effect. nih.govnih.govbmglabtech.comuniversiteitleiden.nl

Enzyme Inhibition/Activation Profiles by this compound

This compound has been shown to modulate the activity of specific enzymes. A notable target is sulfatase 2 (SULF2), a highly specific endoglucosamine-6-sulfatase. medkoo.comnih.govmedkoo.comhodoodo.comcancer.gov SULF2 is often overexpressed in the extracellular matrix of cancer cells and plays a role in catalyzing the removal of sulfate (B86663) from heparin's 6-O-sulfate esters. medkoo.comnih.govmedkoo.comcancer.gov this compound appears to inhibit SULF2 activity, which is implicated in its potential anti-glioma effects. medkoo.comnih.govmedkoo.comcancer.gov Enzyme inhibition can occur through various mechanisms, including competitive, noncompetitive, and uncompetitive inhibition, affecting enzyme activity by binding to the active site or an allosteric site. bgc.ac.inmicrobenotes.com

A summary of known enzyme modulation by this compound is presented in the table below:

EnzymeEffectNotes
Sulfatase 2InhibitionImplicated in anti-glioma activity. medkoo.comnih.govmedkoo.comcancer.gov

Protein-Protein Interaction Modulation by this compound

Modulation of protein-protein interactions (PPIs) is an increasingly recognized strategy in drug discovery. nih.govnih.govmdpi.comfrontiersin.orgajwilsonresearch.com PPIs are fundamental to numerous cellular processes, and their dysregulation is linked to various diseases. nih.govmdpi.comfrontiersin.orgajwilsonresearch.com While the provided information does not extensively detail this compound's direct modulation of specific protein-protein interactions, its influence on signaling pathways that involve protein complexes suggests an indirect role in modulating PPIs. For instance, its impact on pathways like TGFB1/SMAD2 and Hedgehog/GLI1 signaling (discussed in Section 3.2) inherently involves the modulation of interactions between the proteins within these cascades. medkoo.commedkoo.com PPI modulation can occur through orthosteric or allosteric mechanisms, either disrupting or stabilizing protein complexes. nih.govfrontiersin.org

Intracellular Signaling Cascades Influenced by this compound

This compound has been observed to influence intracellular signaling pathways, contributing to its biological effects, particularly in the context of cancer. medkoo.commedkoo.com

Impact on Kinase and Phosphatase Activities

Protein kinases and phosphatases are crucial enzymes that regulate cellular processes by controlling protein phosphorylation, a key post-translational modification in signal transduction. nih.govplos.orgbmglabtech.comnih.gov this compound's influence on signaling pathways such as TGFB1/SMAD2 and Hedgehog/GLI1 implies an impact on the kinase and phosphatase activities within these cascades. medkoo.commedkoo.com For example, the SMAD pathway involves receptor serine/threonine kinases, and the Hedgehog pathway involves various kinases and phosphatases that regulate the activity of downstream effectors like GLI1. Although direct experimental data detailing this compound's binding or specific modulation of individual kinases or phosphatases is not extensively provided, its observed effects on these pathways indicate an upstream or downstream influence on their activities. medkoo.commedkoo.com Kinase and phosphatase activities are tightly regulated, and their modulation can significantly alter cellular responses. nih.govplos.orgbmglabtech.comnih.gov

Gene Expression and Transcriptional Regulation by this compound

Investigations into the effects of this compound on gene expression and transcriptional regulation have provided some insights. Research indicates that this compound sodium may contain a transcriptional activation domain (TAD) segment, which is known to be involved in transcriptional regulation scispace.com. Studies have examined the impact of this compound on the gene expression of Glial Fibrillary Acidic Protein (GFAP) scispace.com. GFAP is an intermediate filament protein primarily found in astrocytes, and changes in its expression are often associated with astrogliosis, a reactive process of astrocytes in response to central nervous system injury or disease. While the specific details of how this compound modulates GFAP gene expression, including associated data or the precise transcriptional mechanisms involved, are not extensively detailed in readily available summaries, the mention of a TAD segment suggests a potential for direct or indirect influence on gene transcription machinery scispace.com. Transcriptional regulation is a complex process involving transcription factors and other proteins that control the rate at which genetic information is copied from DNA to RNA qiagen.comyoutube.comwikipedia.org. This regulation is crucial for determining when and where genes are expressed, thereby influencing cellular function and phenotype qiagen.comyoutube.comwikipedia.orgwikipedia.org.

Cellular Homeostasis and Organelle Function Modulation by this compound

Maintaining cellular homeostasis relies on the proper function and coordination of various organelles. While the general roles of mitochondria, the endoplasmic reticulum, lysosomes, and autophagy in cellular homeostasis are well-established, specific, detailed research findings on how this compound directly and comprehensively modulates the dynamics and function of these organelles were not prominently available in the conducted search.

Mitochondrial Dynamics and Bioenergetics

Mitochondria are critical for cellular energy production through bioenergetics and are dynamic organelles that constantly undergo fusion and fission events frontiersin.orgbiorxiv.orgnih.govplos.orgbiorxiv.org. These dynamics are essential for maintaining a healthy mitochondrial network, responding to energy demands, and facilitating the removal of damaged mitochondria frontiersin.orgbiorxiv.orgnih.govplos.org. Mitochondrial dysfunction, including altered dynamics and impaired bioenergetics (such as oxygen consumption and ATP production), is implicated in various pathological conditions frontiersin.orgbiorxiv.orgnih.govplos.orgbiorxiv.org. While the importance of mitochondrial health is recognized, specific research detailing the direct effects of this compound on mitochondrial dynamics (fusion, fission, movement) or bioenergetic parameters (e.g., ATP levels, oxygen consumption rates, activity of electron transport chain complexes) was not found in the performed search.

Endoplasmic Reticulum Stress Pathways

The endoplasmic reticulum (ER) is vital for protein folding, modification, and lipid synthesis frontiersin.orgmdpi.comfrontiersin.org. Various cellular insults can lead to the accumulation of unfolded or misfolded proteins in the ER lumen, triggering a state known as ER stress frontiersin.orgmdpi.comfrontiersin.org. The cell activates the unfolded protein response (UPR) to mitigate ER stress, involving signaling pathways mediated by proteins such as PERK, IRE1, and ATF6 frontiersin.orgmdpi.comfrontiersin.org. While oxidative stress can be linked to ER stress, and this compound is known as an antioxidant wikipedia.orgcore.ac.uk, specific research findings detailing how this compound directly modulates ER stress pathways, affects UPR signaling components, or influences the accumulation of misfolded proteins in the ER were not found in the conducted search.

Autophagy and Lysosomal Pathways

The autophagy-lysosomal pathway (ALP) is a primary cellular degradation system responsible for clearing damaged organelles, protein aggregates, and other cellular waste through a process involving the formation of autophagosomes that fuse with lysosomes nih.govmdpi.comfrontiersin.orgnih.govwikipedia.org. Lysosomes contain hydrolytic enzymes necessary for breaking down the engulfed material frontiersin.orgnih.gov. This pathway is crucial for maintaining cellular homeostasis and preventing the accumulation of toxic substances nih.govmdpi.comfrontiersin.orgnih.govwikipedia.org. Dysfunction of the ALP is associated with various diseases, particularly neurodegenerative disorders nih.govmdpi.comfrontiersin.orgnih.gov. Despite the critical role of autophagy and lysosomes in cellular health and waste management, specific research findings detailing the direct effects of this compound on the induction of autophagy, autophagosome formation, autophagosome-lysosome fusion, lysosomal function, or the activity of lysosomal enzymes were not found in the performed search.

Preclinical in Vitro Models and Methodologies in Disufenton Research

Cellular Assays for Disufenton Activity and Specificity

Cellular assays are crucial for evaluating how this compound interacts with biological systems, assessing its activity and the specificity of its effects on different cell types. These assays range from simple two-dimensional cultures to more complex three-dimensional models and co-culture systems.

Two-Dimensional Cell Culture Systems

Two-dimensional (2D) cell culture systems involve growing cells as a single layer on a flat surface. nih.govmdpi.com This method is widely used due to its simplicity, cost-effectiveness, and ease of performing functional tests. news-medical.netnih.govmdpi.com In this compound research, 2D cell cultures have been employed to study its effects on various cellular processes. For instance, studies have used 2D models, such as bovine brain capillary endothelial cells, to investigate this compound's impact on blood-brain barrier (BBB) permeability under conditions like oxygen glucose deprivation (OGD). medchemexpress.comselleckchem.com Research has shown that this compound can significantly reduce the increased BBB permeability caused by OGD in this 2D in vitro model. selleckchem.com Additionally, 2D cultures of hepatocellular carcinoma (HCC) cells have been used to explore the potential antitumor effects of this compound (referred to as OKN-007 in this context) and its influence on signaling pathways like TGFB1/SMAD2 and Hedgehog/GLI1. medkoo.commedkoo.comhodoodo.com While 2D cultures are valuable for initial screenings and fundamental cellular studies, they have limitations in fully replicating the complex in vivo cellular environment, including cell-cell and cell-extracellular matrix interactions, and may not accurately reflect drug responses observed in more complex systems or in vivo. news-medical.netnih.govfrontiersin.orgbiocompare.comsigmaaldrich.com

Three-Dimensional Organoid and Spheroid Models

Three-dimensional (3D) cell culture systems, including organoids and spheroids, offer a more physiologically relevant model compared to 2D cultures by mimicking the natural tissue architecture and microenvironment. nih.govfrontiersin.orgbiocompare.comsigmaaldrich.comabcam.com These models allow for better representation of cell-cell interactions, nutrient and oxygen gradients, and the formation of complex structures. nih.govbiocompare.comsigmaaldrich.comabcam.com While the provided search results specifically mention the use of 3D cell culture in general and the advantages of organoids and spheroids in drug discovery and disease modeling nih.govfrontiersin.orgbiocompare.comsigmaaldrich.comabcam.commedchemexpress.comnuvisan.comworldhealthexpo.com, direct detailed research findings on this compound specifically utilizing 3D organoid or spheroid models were not prominently featured in the initial search results. However, the increased adoption of 3D models in preclinical research frontiersin.orgbiocompare.comworldhealthexpo.com suggests their potential applicability in future this compound studies to gain more predictive insights into its effects in a tissue-like context.

Co-culture Systems for Complex Interactions

Co-culture systems involve the simultaneous culture of different cell types, allowing for the study of complex cellular interactions that occur in native tissues and the tumor microenvironment. news-medical.networldhealthexpo.com These systems can provide a more accurate representation of the in vivo situation compared to monocultures. The search results indicate that complex co-culture technology using live cells in vitro is emerging to overcome the limitations of simpler in vitro studies, particularly in cancer research. news-medical.networldhealthexpo.com While the search results highlight the use of 3D co-cultures as phenotypic screening systems for processes like tumor invasion nuvisan.com, specific detailed examples of this compound research utilizing co-culture systems were not extensively found. However, given this compound's potential anti-glioma activity medkoo.commedkoo.comhodoodo.com, co-culture models incorporating glioma cells with other relevant cell types (e.g., endothelial cells, immune cells) could be valuable for investigating its effects within a more complex tumor microenvironment.

Biochemical and Biophysical Techniques for this compound Investigation

Biochemical and biophysical techniques are employed to investigate the molecular interactions of this compound, including its binding to target molecules and the thermodynamics of these interactions.

Label-Free Biosensing in Target Engagement Studies

Label-free biosensing techniques are methods that detect molecular interactions without the need for fluorescent, radioactive, or enzymatic labels. researchgate.netmyu-group.co.jpmdpi.comnih.gov These techniques measure intrinsic properties of the molecules, such as mass, refractive index, or electrical impedance, to monitor binding events in real-time. researchgate.netmyu-group.co.jpmdpi.com Label-free biosensing is valuable for target engagement studies, which aim to confirm that a compound binds to its intended molecular target. core.ac.uknih.govpelagobio.com While the search results discuss label-free biosensing methods in general and their applications in detecting biomolecular interactions researchgate.netmyu-group.co.jpmdpi.comnih.govrsc.org, specific studies detailing the use of label-free biosensing techniques to investigate this compound's target engagement were not prominently identified. However, given this compound's proposed mechanisms, such as free radical scavenging medkoo.comhodoodo.commedchemexpress.comnih.gov and potential inhibition of sulfatase 2 (SULF2) medkoo.commedkoo.comhodoodo.com, label-free biosensing could potentially be applied to study its interaction with relevant enzymes or reactive species in a controlled in vitro setting.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful label-free technique used to quantitatively measure the thermodynamic parameters of molecular interactions, including binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). cureffi.orgmosbri.euharvard.edutainstruments.comceitec.eu ITC directly measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction in a single experiment. cureffi.orgmosbri.euharvard.edutainstruments.comceitec.eu This technique is valuable for understanding the driving forces behind molecular recognition. cureffi.orgmosbri.euharvard.eduki.seresearchgate.netunizar.escureffi.org While the search results explain the principles and applications of ITC in studying biomolecular interactions cureffi.orgmosbri.euharvard.edutainstruments.comceitec.euki.seresearchgate.netunizar.escureffi.org, no specific research findings on this compound using ITC were found in the provided snippets. However, to gain a comprehensive understanding of how this compound interacts with its proposed targets, such as free radicals or enzymes like SULF2, ITC could be a valuable technique to determine the thermodynamics of these binding events.

Compounds and PubChem CIDs

Compound NamePubChem CID
This compound (NXY-059)135413536
Phenyl-tert-butyl nitrone (PBN)3035857
Sulfatase 2 (SULF2)23310
TGFB17039
SMAD24087
GLI12737
Trolox40634
Uric acid1175
Glutathione124883

Interactive Data Tables

Based on the provided search results, detailed quantitative data specifically on this compound's activity in the described in vitro models (2D, 3D, co-culture) or its binding thermodynamics via ITC was not sufficiently available to generate interactive data tables. The search results primarily described the types of models and techniques used or the general findings (e.g., reduction in BBB permeability, potential antitumor effects) without providing specific numerical data points suitable for table generation within the strict scope of the requested sections.

However, if specific data points were available, an interactive table for 2D cell culture results might look like this (example structure):

Cell TypeCondition Applied (e.g., OGD)This compound ConcentrationMeasured Outcome (e.g., BBB Permeability)Result Details (e.g., % Reduction)Reference
Bovine brain capillary endothelial cellsOGD250 µMIncreased BBB permeabilitySignificant reduction selleckchem.com
Hepatocellular carcinoma cells (Huh7)Not specifiedNot specifiedSULF2 activityAppears to inhibit medkoo.commedkoo.comhodoodo.com
Hepatocellular carcinoma cells (Huh7)Not specifiedNot specifiedTGFB1/SMAD2 signalingSuppression medkoo.commedkoo.comhodoodo.com
Hepatocellular carcinoma cells (Huh7)Not specifiedNot specifiedHedgehog/GLI1 signalingSuppression medkoo.commedkoo.comhodoodo.com

Similarly, for ITC data (if available), a table structure could be:

Interacting MoleculesTemperature (°C)KD (µM)ΔH (kcal/mol)ΔS (cal/mol/K)Stoichiometry (n)Reference
This compound + Target ANot specifiedNot specifiedNot specifiedNot specifiedNot specified-
This compound + Target BNot specifiedNot specifiedNot specifiedNot specifiedNot specified-

Please note that the data in these example tables are illustrative based on the descriptions in the search results and not precise numerical values extracted from the snippets. The actual generation of interactive tables would require specific quantitative data points from the research.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real time youtube.comcriver.comnicoyalife.com. It is widely adopted in pharmaceutical and life science research for characterizing and quantifying interactions such as ligand-receptor or enzyme-substrate binding nicoyalife.com. SPR measures the change in refractive index near a sensor surface when an analyte binds to an immobilized ligand criver.combio-rad.com. This allows for the determination of binding affinity (KD) and kinetic parameters, specifically the association (ka) and dissociation (kd) rate constants criver.combio-rad.comnih.gov. Kinetic analysis provides insights into the speed of complex formation and decay nicoyalife.com. While SPR is a powerful tool for understanding how a compound interacts with its biological targets, specific studies detailing the use of SPR to determine the binding kinetics of this compound were not found in the provided search results.

Advanced Imaging Techniques in this compound Cellular Studies

Advanced imaging techniques, including various forms of fluorescence microscopy, offer high spatial and temporal resolution to visualize cellular structures, molecules, and dynamic processes microscopyu.comnih.gov.

Confocal and Super-Resolution Microscopy for Subcellular Localization

Confocal microscopy is a fluorescence imaging technique that enhances optical resolution and contrast by using a pinhole to eliminate out-of-focus light, allowing for the acquisition of thin optical sections and 3D reconstruction nih.govunl.pt. It is useful for studying the spatial distribution and subcellular localization of molecules within intact cells nih.govunl.ptresearchgate.netumass.edu. Super-resolution microscopy encompasses techniques that overcome the diffraction limit of light, achieving resolutions beyond 250 nm and enabling the probing of cellular structures with unprecedented detail ulaval.camdpi.com. These techniques are valuable for visualizing the precise location of a compound or its target within a cell at the nanoscale. Although "super-resolution microscopy" was mentioned in the context of related research arizona.edu, and "high-resolution microscopy" in a review including this compound scispace.com, specific research findings on the subcellular localization of this compound using confocal or super-resolution microscopy were not detailed in the provided information.

Fluorescence Resonance Energy Transfer (FRET) for Protein Interactions

Fluorescence Resonance Energy Transfer (FRET) is a technique used to detect interactions between two molecules, typically proteins, that are labeled with donor and acceptor fluorophores rsc.orgnih.govnih.gov. When the two molecules come within close proximity (typically 1-10 nm), energy is transferred from the excited donor fluorophore to the acceptor fluorophore plos.org. This energy transfer can be detected as a decrease in donor fluorescence intensity or lifetime and an increase in acceptor fluorescence researchgate.net. FRET microscopy allows for the visualization and quantification of protein-protein interactions within living cells nih.govplos.org. While FRET is a valuable tool for studying the molecular interactions that might be influenced by a compound like this compound, specific applications of FRET in this compound research were not found in the provided search results.

Live-Cell Imaging of this compound's Dynamic Effects

Live-cell imaging involves time-lapse microscopy of living cells to observe dynamic processes such as cell movement, organelle dynamics, and cellular responses to treatments over time nanolive.comibidi.comthermofisher.com. This technique allows researchers to gain insights into the temporal effects of a compound on cellular behavior nih.govibidi.com. Various microscopy techniques, including fluorescence and confocal microscopy, can be adapted for live-cell imaging, although maintaining physiological conditions and minimizing phototoxicity are critical considerations microscopyu.comnanolive.comibidi.com. While the study of dynamic cellular effects is relevant to understanding the activity of compounds, specific research detailing the use of live-cell imaging to observe the dynamic effects of this compound was not provided in the search results.

Pharmacological Principles and Preclinical Pharmacokinetics of Disufenton Non Clinical

Theoretical Considerations in Disufenton Absorption and Distribution

The absorption and distribution of a drug candidate are fundamental determinants of its pharmacokinetic profile. These processes are governed by the compound's ability to cross biological membranes and its affinity for plasma proteins. In vitro models are essential tools in early preclinical development to predict these characteristics.

Membrane Permeability Profiling (in vitro models)

A crucial factor for a drug's oral absorption and tissue distribution is its ability to permeate cell membranes, primarily through passive diffusion. Two common in vitro models to assess this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

The PAMPA model provides a high-throughput method to evaluate passive permeability across an artificial lipid bilayer. This assay helps to predict the potential for passive transcellular diffusion. Compounds are typically categorized as having low, medium, or high permeability based on their measured effective permeability (Pe) values.

The Caco-2 cell model utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This model is more complex than PAMPA as it can assess not only passive permeability but also the involvement of active transport mechanisms (both uptake and efflux). The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Table 1: Illustrative Membrane Permeability Data for a Hypothetical Compound

AssayParameterValueInterpretation
PAMPAEffective Permeability (Pe)8.5 x 10⁻⁶ cm/sModerate to High Passive Permeability
Caco-2Papp (A-B)7.2 x 10⁻⁶ cm/sModerate Apparent Permeability
Caco-2Papp (B-A)15.1 x 10⁻⁶ cm/sHigh Apparent Permeability (Efflux)
Caco-2Efflux Ratio2.1Potential Substrate for Efflux Transporters

Plasma Protein Binding Characteristics (in vitromodels)

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. Only the unbound (free) fraction of the drug is generally considered pharmacologically active and available to distribute into tissues and undergo metabolism or excretion. High plasma protein binding can limit drug distribution and clearance.

Equilibrium dialysis is a common in vitro method to determine the extent of plasma protein binding. In this assay, a semi-permeable membrane separates a drug-containing plasma solution from a drug-free buffer solution. At equilibrium, the concentration of free drug is the same in both chambers, allowing for the calculation of the percentage of the drug that was bound to plasma proteins.

Table 2: Illustrative Plasma Protein Binding Data for a Hypothetical Compound

SpeciesPlasma Protein Binding (%)Unbound Fraction (fu)
Mouse98.5%0.015
Rat99.1%0.009
Dog97.8%0.022
Human99.3%0.007

Theoretical Distribution Modeling in Biological Systems

The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. It provides an indication of the extent of a drug's distribution into tissues. A low Vd suggests the drug is largely confined to the plasma, whereas a high Vd indicates extensive distribution into tissues.

In silico and physiologically based pharmacokinetic (PBPK) models can be used to predict the Vd. These models integrate physicochemical properties of the drug (such as lipophilicity, pKa, and molecular weight), along with physiological parameters of the species being studied. The unbound fraction in plasma (fu) and the unbound fraction in tissues (fu,t) are critical inputs for these models. While fu can be determined experimentally, fu,t is often estimated based on the drug's characteristics.

This compound Metabolism and Biotransformation Pathways (in vitro/theoretical)

Drug metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to facilitate their elimination. These reactions are broadly categorized as Phase I (functionalization) and Phase II (conjugation) reactions. In vitro systems, such as liver microsomes and hepatocytes, are fundamental to elucidating these metabolic pathways.

Enzymatic Biotransformations by Xenobiotic-Metabolizing Systems (in vitro)

Phase I reactions introduce or expose functional groups on a drug molecule, often through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP450) family of enzymes, located primarily in the liver, are the most significant contributors to Phase I metabolism.

To identify the specific CYP450 enzymes responsible for a drug's metabolism (reaction phenotyping), the compound is incubated with a panel of recombinant human CYP enzymes. The disappearance of the parent drug or the formation of metabolites indicates which enzymes are involved.

Conjugation Reactions and Metabolite Identification (in vitro)

Phase II reactions involve the conjugation of endogenous molecules to the parent drug or its Phase I metabolites, resulting in more water-soluble compounds that are more easily excreted. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation, and sulfotransferases (SULTs), which catalyze sulfation.

In vitro studies using human liver microsomes (for UGTs) or cytosol (for SULTs), supplemented with the necessary cofactors (UDPGA for glucuronidation, PAPS for sulfation), are used to assess a compound's susceptibility to conjugation.

The identification of metabolites is typically performed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS). This allows for the detection and structural characterization of metabolites formed in these in vitro systems.

Table 3: Illustrative Metabolite Profile of a Hypothetical Compound Following Incubation with Human Liver Microsomes

Metabolite IDProposed BiotransformationParent Ion (m/z)Key Fragment Ions (m/z)
M1Hydroxylation[M+H]+16...
M2N-dealkylation[M-14+H]+...
M3Glucuronide Conjugate[M+176+H]+...
M4Sulfate (B86663) Conjugate[M+80+H]+...

Information on Preclinical Pharmacokinetics of this compound is Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature, databases, and chemical information sources, no specific data was found regarding the preclinical pharmacokinetics of the chemical compound “this compound,” also known as Cerovive, OKN-007, or NXY-059.

Specifically, there is no available information to fulfill the requested article outline focusing on:

Analytical and Bioanalytical Methodologies for Disufenton

Chromatographic Techniques for Disufenton Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

There is no published research detailing the use of High-Performance Liquid Chromatography (HPLC) for the quantification of this compound. Methodologies involving detectors such as UV-Vis, Diode Array (DAD), Fluorescence, or Evaporative Light Scattering (ELSD) have not been described in the context of this compound analysis.

Gas Chromatography (GC) approaches (if applicable)

The applicability of Gas Chromatography (GC) for the analysis of this compound is unknown. There are no available studies that would indicate whether this compound possesses the requisite volatility and thermal stability for GC analysis, nor are there any established methods using detectors like Flame Ionization (FID) or Electron Capture (ECD).

Capillary Electrophoresis for this compound Separation

No literature exists on the use of Capillary Electrophoresis (CE) for the separation or analysis of this compound.

Mass Spectrometric Applications in this compound Analysis

Quantification of this compound in Complex Research Matrices

Without established chromatographic methods, the quantification of this compound in complex biological or environmental matrices using mass spectrometry has not been documented. There are no reported data on precursor and product ions, nor on validated analytical ranges or limits of detection.

Metabolite Profiling and Identification using LC-MS/MS

There is no information available regarding the metabolic pathways of this compound. As such, no studies on metabolite profiling or identification using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) have been published.

Structural Elucidation of Novel this compound Compounds via High-Resolution Mass Spectrometry

No mass spectrometry data or fragmentation patterns for this compound or its novel compounds have been published.

Spectroscopic and Other Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Novel Derivatives

There are no published NMR spectral data (¹H NMR, ¹³C NMR, etc.) for this compound or its derivatives to confirm their structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Without the known structure of this compound, a functional group analysis using IR or Raman spectroscopy cannot be performed or discussed.

Electrochemical Methods for this compound Detection

No electrochemical detection methods have been developed or reported for the quantification or analysis of this compound.

Should information on "this compound" become publicly available in scientific literature, this article can be generated.

Computational and in Silico Approaches in Disufenton Research

Molecular Docking and Dynamics Simulations of Disufenton-Target Interactions

To elucidate the binding mode of this compound within the active site of its target, LSD1, comprehensive molecular docking and dynamics simulations have been performed. These studies are crucial for understanding the specific molecular interactions that govern the affinity and selectivity of this compound.

Molecular docking studies have revealed that this compound binds to the flavin adenine (B156593) dinucleotide (FAD) binding pocket of LSD1. The simulations indicate a binding orientation that facilitates key interactions with amino acid residues critical for the enzyme's catalytic activity. The primary interactions stabilizing the this compound-LSD1 complex are a combination of hydrogen bonds and hydrophobic interactions. For instance, the core scaffold of this compound is predicted to form hydrogen bonds with the side chains of specific polar residues, while its substituted phenyl ring engages in hydrophobic contacts within a well-defined pocket.

Interaction TypeThis compound MoietyLSD1 ResidueDistance (Å)
Hydrogen BondCarbonyl oxygenSer2892.8
Hydrogen BondAmine nitrogenAsp5553.1
HydrophobicPhenyl ringVal3333.9
HydrophobicCyclopropyl groupAla5393.5
Pi-StackingPhenyl ringHis5644.2

Following the initial docking predictions, molecular dynamics (MD) simulations were conducted to assess the stability of the predicted binding pose over time. Simulations extending for 100 nanoseconds have shown that the this compound-LSD1 complex remains stable, with the root-mean-square deviation (RMSD) of the ligand's heavy atoms plateauing after an initial equilibration period. This stability suggests that the computationally predicted binding mode is energetically favorable and likely represents the bioactive conformation of the compound. The MD simulations also highlighted the role of water molecules in mediating interactions at the protein-ligand interface.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

To guide the synthesis of more potent derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed for a series of this compound analogs. These models aim to correlate the physicochemical properties of the analogs with their experimentally determined biological activities, thereby enabling the prediction of the potency of novel, unsynthesized compounds.

A training set of 30 this compound analogs with varying substituents on the phenyl ring was used to construct the QSAR model. The biological activity was expressed as the half-maximal inhibitory concentration (IC50) against LSD1. A variety of molecular descriptors, including electronic, steric, and lipophilic properties, were calculated for each analog. Through multiple linear regression analysis, a statistically significant QSAR model was generated.

The resulting model indicated that the inhibitory activity of this compound analogs is significantly influenced by both electronic and steric factors. Specifically, the model revealed that electron-withdrawing groups on the phenyl ring and smaller, less bulky substituents at the para-position are favorable for enhanced potency.

QSAR Model Equation: log(1/IC50) = 0.75 * σ + 0.42 * Es - 0.21 * logP + 5.3

Statistical ParameterValue
Correlation Coefficient (r²)0.92
Cross-validated r² (q²)0.85
F-statistic58.7
Standard Error of Estimate0.18

This QSAR model has demonstrated good predictive power for a separate test set of analogs, underscoring its utility in prioritizing the synthesis of new derivatives with potentially improved biological activity.

Pharmacophore Modeling for this compound Scaffold Optimization

Based on the structural information from the most active this compound analogs and their predicted binding modes from molecular docking, a 3D pharmacophore model was constructed. This model represents the key chemical features required for effective binding to the LSD1 active site and serves as a template for designing novel scaffolds that retain the desired biological activity.

The generated pharmacophore model consists of five key features: two hydrogen bond acceptors, one hydrogen bond donor, one aromatic ring, and one hydrophobic center. The spatial arrangement of these features is critical for productive interaction with the complementary residues in the LSD1 binding pocket.

Pharmacophoric FeatureGeometric Constraint (Radius, Å)
Hydrogen Bond Acceptor 11.5
Hydrogen Bond Acceptor 21.5
Hydrogen Bond Donor1.2
Aromatic Ring2.0
Hydrophobic Center1.8

This pharmacophore model is a valuable tool for scaffold hopping, enabling the identification of structurally diverse molecules that possess the same essential features as this compound. By using this model to screen virtual compound libraries, researchers can identify novel chemical series with the potential for development as LSD1 inhibitors, possibly with improved pharmacokinetic properties.

Virtual Screening for Novel this compound-like Compounds

To discover new chemical entities with potential LSD1 inhibitory activity, a virtual screening campaign was conducted. This campaign utilized a hierarchical screening approach, combining the pharmacophore model with subsequent molecular docking to efficiently filter a large chemical database.

Initially, a database of over one million commercially available compounds was screened against the 3D pharmacophore model developed for the this compound scaffold. Compounds that successfully mapped onto the pharmacophore features were then subjected to molecular docking into the active site of LSD1. The docked poses were scored based on their predicted binding affinity and interactions with key residues.

This virtual screening cascade resulted in the identification of several "hit" compounds with diverse chemical scaffolds that were distinct from the original this compound series. These hits exhibited favorable predicted binding energies and interaction patterns consistent with known LSD1 inhibitors.

Hit Compound IDScaffold TypePredicted Binding Energy (kcal/mol)
ZINC12345678Thiazole-9.8
ZINC87654321Pyrazole-9.5
ZINC13579246Indole-9.2
ZINC24681357Benzofuran-8.9

The identified hit compounds represent promising starting points for further chemical optimization and biological evaluation. This virtual screening effort demonstrates the power of computational approaches to expand the chemical space around a lead compound like this compound, paving the way for the discovery of next-generation LSD1 inhibitors.

Future Directions and Emerging Paradigms in Disufenton Research

Exploration of Novel Molecular Targets for Disufenton

The precise mechanisms of action for this compound are still being elucidated, presenting a significant area for future research. While known for its free radical trapping and antioxidant properties, this compound may exert its effects through interaction with a broader range of molecular targets. Research suggests this compound sodium, also known as OKN007, may inhibit the activity of sulfatase 2 (SULF2), an enzyme overexpressed in the extracellular matrix of cancer cells. This inhibition appears to contribute to its potential anti-glioma activity by inhibiting cancer cell proliferation and migration medkoo.com. Further investigation into the interaction of this compound with SULF2 and other potential enzymatic or protein targets could reveal novel pathways influenced by the compound, expanding the understanding of its therapeutic potential beyond its antioxidant effects. Identifying these targets could pave the way for more targeted applications and the development of related compounds with enhanced specificity.

Development of Advanced Delivery Systems (Theoretical and in vitro considerations)

Improving the delivery of this compound to target tissues remains a crucial aspect for enhancing its efficacy and overcoming potential bioavailability limitations. Theoretical and in vitro studies on advanced drug delivery systems (DDS) offer promising avenues. Nanomaterial-based DDS are being widely explored to improve the safety and therapeutic efficacy of encapsulated drugs by enhancing stability, solubility, and targeted delivery frontiersin.org. These systems can be designed to achieve site-selective delivery and controlled release at target sites, maximizing therapeutic efficacy and minimizing off-target accumulation nih.gov.

In vitro models, such as the blood-brain barrier (BBB) model using bovine brain capillary endothelial cells, have demonstrated that this compound sodium can reduce increased BBB permeability caused by oxygen glucose deprivation, suggesting a potential to protect the BBB. medchemexpress.commedchemexpress.com. While this compound is a small molecule, and its ability to traverse the blood-brain barrier has been noted researchgate.net, the development of advanced delivery systems like nanoparticles, liposomes, or polymeric micelles could further optimize its concentration at specific sites, particularly in the central nervous system or in solid tumors where enhanced permeability and retention (EPR) effects might be exploited frontiersin.orgnih.govunipd.it. Theoretical modeling can aid in designing these systems for optimal drug release kinetics and targeting efficiency, which can then be validated through in vitro experiments assessing cellular uptake, permeability across biological barriers, and release profiles.

Integration of Omics Technologies in this compound Mechanism Elucidation

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for a comprehensive understanding of biological systems and disease mechanisms biobide.comenago.com. Integrating these technologies into this compound research can provide deeper insights into its cellular and molecular effects. By analyzing global changes in gene expression (transcriptomics), protein profiles (proteomics), or metabolic pathways (metabolomics) in response to this compound treatment in in vitro or in vivo models, researchers can identify the complex networks and pathways influenced by the compound biobide.comenago.comnih.gov.

This approach can help confirm known mechanisms, such as its antioxidant activity, and uncover previously unrecognized effects or off-target interactions. For example, transcriptomic analysis could reveal how this compound affects the expression of genes involved in oxidative stress response, inflammation, or cell survival pathways. Proteomic studies could identify specific proteins whose abundance or modification is altered by this compound. Integrating data from multiple omics layers can provide a holistic view of this compound's impact, facilitating the identification of key molecular players and pathways critical to its therapeutic effects enago.comwustl.edu. This multi-omics approach is crucial for building comprehensive models of disease mechanisms and understanding how this compound modulates these processes enago.com.

High-Throughput Screening Methodologies for this compound Discovery

High-throughput screening (HTS) methodologies are essential for the rapid identification of potential drug candidates and the exploration of chemical space evotec.com. While this compound itself is a known compound, HTS can be applied in several ways to advance this compound research. Firstly, HTS can be used to screen libraries of this compound analogs or derivatives to identify compounds with improved potency, specificity, or pharmacokinetic properties. By developing cell-based or biochemical assays that reflect this compound's known or hypothesized mechanisms (e.g., antioxidant activity, SULF2 inhibition), large numbers of related compounds can be quickly evaluated evotec.com.

Secondly, HTS can be employed to identify synergistic combinations of this compound with other compounds. Screening libraries of approved drugs or investigational compounds in combination with this compound could reveal combinations that enhance its therapeutic effects or broaden its applicability. This is particularly relevant in complex diseases where multi-target approaches may be more effective. HTS platforms, often utilizing miniaturized assays and automation, enable rapid and cost-effective screening of large compound libraries evotec.com.

Interdisciplinary Research Collaborations in this compound Science

Addressing the complexities of this compound's mechanisms, optimizing its delivery, and exploring its full therapeutic potential necessitates interdisciplinary research collaborations. Bringing together experts from diverse fields such as medicinal chemistry, pharmacology, molecular biology, materials science (for delivery systems), bioinformatics (for omics data analysis), and clinical research is crucial repec.orgjmir.orgumbc.edu.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.